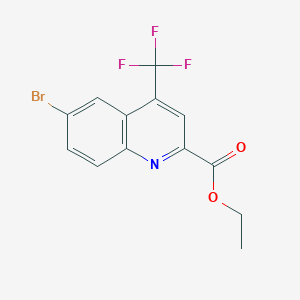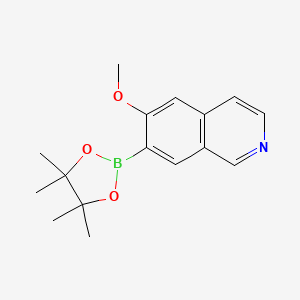
4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Preparation Methods
The synthesis of 4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide typically involves the condensation reaction of 4-fluoro-3-methoxybenzaldehyde with thiosemicarbazide. The reaction is carried out in an equimolar ratio under reflux conditions in a suitable solvent such as ethanol or methanol . The product is then purified through recrystallization.
Chemical Reactions Analysis
4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into the corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazide moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. In anticancer applications, the compound may induce apoptosis in cancer cells by activating caspase enzymes and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives such as:
4-(4-Methoxyphenyl)thiosemicarbazide: Similar structure but lacks the fluoro substituent, which may affect its biological activity.
4-(4-Chlorophenyl)thiosemicarbazide: Contains a chlorine atom instead of a fluorine atom, which can influence its reactivity and potency.
4-(4-Methylphenyl)thiosemicarbazide: The presence of a methyl group instead of a fluoro group can alter its chemical properties and biological effects.
The uniqueness of this compound lies in the presence of both fluoro and methoxy groups, which can enhance its biological activity and specificity .
Properties
Molecular Formula |
C8H10FN3OS |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-amino-3-(4-fluoro-3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C8H10FN3OS/c1-13-7-4-5(2-3-6(7)9)11-8(14)12-10/h2-4H,10H2,1H3,(H2,11,12,14) |
InChI Key |
UWYMXTDHGYMYLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=S)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)


![6-Isopropyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride](/img/structure/B13912912.png)


![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)



